molecular formula C13H20N2S B1298782 Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- CAS No. 5579-43-1

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

Cat. No. B1298782
CAS RN: 5579-43-1
M. Wt: 236.38 g/mol
InChI Key: BNFUEZMEJGCGKN-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-' (SCT) is a novel heterocyclic compound that has been the subject of much interest in the scientific community due to its unique structure and potential applications. SCT is a nitrogen-containing heterocyclic compound that is composed of a spirocyclic ring system consisting of a quinazoline and thione moieties. This compound is highly stable and has a wide range of applications in organic synthesis, drug discovery, and other fields.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and pharmacology.

Summary

The compound’s spiro[cyclohexane-quinazoline] scaffold makes it an interesting candidate for drug development. Researchers investigate its potential as a lead compound for designing novel drugs with specific biological activities.

Methods of Application

    Synthesis

    Chemists synthesize the compound using appropriate methods, such as Mannich aminomethylation. For example, the Mannich reaction of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with primary amines yields derivatives containing an annelated azabicyclic fragment . Refluxing the mixture on a water bath for 2 hours is one common procedure .

    Biological Assays

    Researchers evaluate the compound’s biological activity, including analgesic, antimicrobial, ganglioblocking, hypotensive, sedative, and antipyretic properties. Additionally, its potential as an antiarrhythmic agent is of interest .

Results

The synthesized derivatives exhibit promising biological activities. Hydrolysis of the spirans formed 3-azabicyclo[3.3.1]nonanes, which are structurally related to alkaloids found in the aconitine series. These compounds show high antiarrhythmic activity .

Heterocyclic Chemistry

Specific Scientific Field

Organic chemistry, specifically heterocyclic synthesis.

Summary

The compound serves as a key synthon for preparing 3-azabicyclo[3.3.1]nonanes and other biologically active heterocyclic compounds.

Methods of Application

  • Cyclic Ketone Synthesis : Researchers use the compound as a precursor for 3-azabicyclo[3.3.1]nonanes. Various aliphatic and heterocyclic substituents can be introduced during aminoalkylation reactions with primary amines. Methanol is often the preferred solvent .

Results

The successful synthesis of 3-azabicyclo[3.3.1]nonanes provides access to a diverse set of compounds with potential pharmacological applications .

Triazole-Containing Scaffolds

Specific Scientific Field

Organic synthesis, particularly the preparation of 1,2,4-triazole-containing compounds.

Summary

The compound contributes to the synthesis of 1,2,4-triazole derivatives, which are valuable in medicinal chemistry.

Methods of Application

  • N1-Substituted 3-Amino-1,2,4-triazoles : Researchers utilize the compound as a building block for constructing 3-amino-1,2,4-triazoles. Specific substitution patterns can be achieved through appropriate synthetic routes .

Results

The resulting 3-amino-1,2,4-triazoles can be further functionalized and evaluated for their biological activities .

properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFUEZMEJGCGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204352
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

CAS RN

5579-43-1
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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